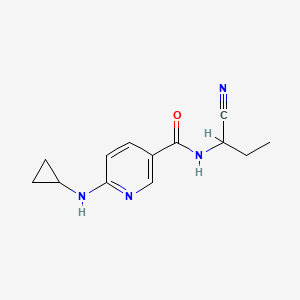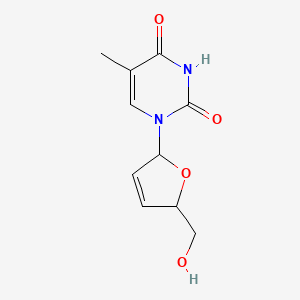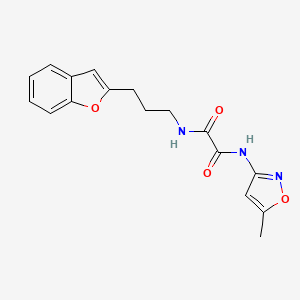![molecular formula C15H15BrClNO2S B2772390 4-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide CAS No. 1795088-77-5](/img/structure/B2772390.png)
4-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring, a carboxamide group at the 2-position, and a 2-(3-chlorophenyl)-2-methoxypropyl substituent.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
Similar compounds have been used in the hydromethylation sequence applied to methoxy protected compounds .
Result of Action
Similar compounds have been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209b .
Action Environment
It’s known that similar compounds can undergo various chemical reactions under specific conditions .
Méthodes De Préparation
The synthesis of 4-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Lithiation and Bromination: The thiophene ring is first lithiated using n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) to generate a lithiated intermediate.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The bromine atom can also participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include n-butyllithium, bromine, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar compounds to 4-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide include other thiophene derivatives with different substituents. Some examples are:
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound has a formyl group at the 3-position and a propyl group at the 5-position, making it structurally similar but functionally different.
4-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-2-carboxamide: This compound has a different substituent at the 2-position, which can affect its chemical properties and applications.
Propriétés
IUPAC Name |
4-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S/c1-15(20-2,10-4-3-5-12(17)6-10)9-18-14(19)13-7-11(16)8-21-13/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDNCEJSOZXVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CS1)Br)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)

![2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772309.png)
![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)


![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)



![4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2772319.png)

![2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2772323.png)
![N'-cycloheptyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2772325.png)
